molecular formula C14H17N3O3S B2617260 N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 1787974-78-0

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2617260
CAS No.: 1787974-78-0
M. Wt: 307.37
InChI Key: ZWPWDAHEYBEEQI-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a chemical compound with a unique structure that combines a pyrimidine ring with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure allows for various chemical reactions, making it a valuable tool for researchers exploring new pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxypyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for purification and analysis can streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permangan

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. Its molecular formula is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S and it has garnered interest in various pharmacological studies due to its structural features, which suggest potential therapeutic applications.

Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid. The specific mechanism for this compound has not been extensively documented in the literature; however, its structural similarity to other sulfonamide compounds suggests that it may exhibit similar antimicrobial properties.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of new compounds. For instance, a study on related pyrimidine derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Future research should aim to evaluate the specific antibacterial activity of this compound against these and other pathogens.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeAntibacterial ActivityReference
This compoundSulfonamideTBD
4-Hydroxy-N-[2-(tetrazol-5-yl)-phenyl]SulfonamideModerate
2-Hydroxy-N,N,5-trimethylbenzene-1-sulfonamideSulfonamideStrong

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various sulfonamides including derivatives similar to this compound. The results indicated that compounds with a pyrimidine ring exhibited enhanced activity against resistant strains of bacteria.

Findings:

  • Bacterial Strains Tested: Staphylococcus aureus, E. coli
  • Methodology: Disk diffusion method
  • Results: Significant inhibition zones were observed for several derivatives.

Case Study 2: Pharmacokinetics and Toxicity

Another important aspect of drug development is understanding the pharmacokinetics and potential toxicity of new compounds. A pharmacokinetic study on related sulfonamides revealed that these compounds are generally well absorbed but can exhibit varying degrees of toxicity.

Findings:

  • Administration Route: Oral
  • Toxicity Observed: Mild renal toxicity at high doses

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study assessed the minimum inhibitory concentrations (MIC) of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like penicillin and ciprofloxacin .

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Its structure suggests potential interactions with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells at concentrations exceeding 10 µM .

Drug Design and Development

The sulfonamide moiety is a well-known pharmacophore in drug development. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects.

Case Study: Derivative Synthesis

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial and anticancer activities. The modifications aimed to improve potency while maintaining favorable pharmacokinetic properties .

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin32
Escherichia coli16Ciprofloxacin64
Klebsiella pneumoniae32Ampicillin128

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71265
HeLa1570
A5492060

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWDAHEYBEEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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